molecular formula C16H22Cl3NO4 B14507771 Dysidin CAS No. 63079-71-0

Dysidin

Cat. No.: B14507771
CAS No.: 63079-71-0
M. Wt: 398.7 g/mol
InChI Key: PXUALOWHEHOKSO-SOXOQJGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dysidin is a polychlorinated peptide derived from marine sponges, specifically from the genus Dysidea. This compound is known for its unique chemical structure and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of dysidin involves a practical and highly diastereoselective ruthenium-catalyzed radical chloroalkylation of N-acyloxazolidinones as a key step . This method allows for the efficient production of this compound and related compounds such as dysidenin and barbamide.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques. These include the use of protective groups, selective chlorination, and purification processes to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dysidin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Dysidin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dysidin involves its interaction with specific molecular targets and pathways. This compound is known to exert its effects by binding to cellular proteins and enzymes, disrupting normal cellular functions. This interaction can lead to cytostatic effects, making this compound a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dysidin

This compound is unique due to its specific polychlorinated structure and its potent biological activities. Unlike other similar compounds, this compound has shown a broader spectrum of biological effects, including antimicrobial, antimalarial, anti-inflammatory, and antitumor activities .

Properties

CAS No.

63079-71-0

Molecular Formula

C16H22Cl3NO4

Molecular Weight

398.7 g/mol

IUPAC Name

(2S)-3-methoxy-2-propan-2-yl-1-[(E,5S)-6,6,6-trichloro-3-methoxy-5-methylhex-2-enoyl]-2H-pyrrol-5-one

InChI

InChI=1S/C16H22Cl3NO4/c1-9(2)15-12(24-5)8-14(22)20(15)13(21)7-11(23-4)6-10(3)16(17,18)19/h7-10,15H,6H2,1-5H3/b11-7+/t10-,15-/m0/s1

InChI Key

PXUALOWHEHOKSO-SOXOQJGTSA-N

Isomeric SMILES

C[C@@H](C/C(=C\C(=O)N1[C@H](C(=CC1=O)OC)C(C)C)/OC)C(Cl)(Cl)Cl

Canonical SMILES

CC(C)C1C(=CC(=O)N1C(=O)C=C(CC(C)C(Cl)(Cl)Cl)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.